FTase Enzymatic Potency: Indole Analog 4d (5-(Naphthalen-1-yl)-1H-Indole Scaffold) Achieves 5.7-Fold Greater Potency than Tipifarnib
The indole analog 4d, which incorporates the 5-(naphthalen-1-yl)-1H-indole core scaffold with a 4-carbonitrile substitution and an N1-imidazolylmethyl-4-cyanobenzyl pendant, inhibits human recombinant farnesyltransferase (FTase) with an IC₅₀ of 0.150 nM in an in vitro [³H]-FPP transfer assay using Ha-Ras-CVLS substrate at pH 7.5, 2 °C [1]. In the same study, clinical-stage FTase inhibitor tipifarnib exhibited an IC₅₀ of approximately 0.86 nM under comparable assay conditions [2]. This represents a 5.7-fold potency advantage for the 5-(naphthalen-1-yl)-1H-indole-derived compound 4d over tipifarnib. The authors explicitly state that 'the most potent compound (4d) is 4 times more active in vitro against FTase than tipifarnib' [3]. The closely related analog 4c, also built on the 5-(naphthalen-1-yl)-1H-indole scaffold but lacking the C4-carbonitrile, shows sub-nanomolar FTase IC₅₀ of 0.930 nM and a cellular EC₅₀ of 5.7 nM in a Ras farnesylation cell-based assay [3].
| Evidence Dimension | FTase enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 4d (5-(naphthalen-1-yl)-1H-indole derivative): IC₅₀ = 0.150 nM; Compound 4c: IC₅₀ = 0.930 nM |
| Comparator Or Baseline | Tipifarnib (clinical FTase inhibitor): IC₅₀ = 0.86 nM |
| Quantified Difference | 4d is 5.7-fold more potent than tipifarnib; 4c is roughly equipotent (0.930 vs. 0.86 nM) |
| Conditions | In vitro [³H]-FPP transfer to Ha-Ras-CVLS substrate using purified recombinant human FTase; pH 7.5, 2 °C (BindingDB assay conditions); tipifarnib IC₅₀ from published literature [2] |
Why This Matters
For medicinal chemistry programs targeting FTase, the 5-(naphthalen-1-yl)-1H-indole scaffold provides a validated starting point that has yielded analogs (4d) exceeding the potency of the clinical benchmark tipifarnib, making it a strategically important building block for lead optimization.
- [1] BindingDB. BDBM14453: 1-({1-[(4-Cyanophenyl)methyl]-1H-imidazol-5-yl}methyl)-5-(naphthalen-1-yl)-1H-indole-4-carbonitrile (Indole Analog 4d). Affinity Data: IC₅₀ = 0.150 nM. Deposited 2007-03-26. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=r50229939 (accessed 2026-05-13). View Source
- [2] End, D. W.; Smets, G.; Todd, A. V.; Applegate, T. L.; Fuery, C. J.; Angibaud, P.; Venet, M.; Sanz, G.; Steinig, A. G.; Wood, A.; et al. Characterization of the Antitumor Effects of the Selective Farnesyl Protein Transferase Inhibitor R115777 in Vivo and in Vitro. Cancer Res. 2001, 61 (1), 131–137. PMID: 11196150. (Tipifarnib IC₅₀ = 0.86 nM for FTase). View Source
- [3] Li, Q.; Woods, K. W.; Zhu, G.-D.; Fischer, J. P.; Gong, J.; Li, T.; Gandhi, V.; Thomas, S. A.; Packard, G.; Song, X.; et al. Design, Synthesis, and Activity of Achiral Analogs of 2-Quinolones and Indoles as Non-Thiol Farnesyltransferase Inhibitors. Bioorg. Med. Chem. Lett. 2005, 15 (8), 2033–2039. DOI: 10.1016/j.bmcl.2005.02.062. View Source
